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Compound of Interest

Compound Name: 1,1,2-Tribromoethane

Cat. No.: B1583406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 1,1,2-
Tribromoethane and its structural analogs, 1,1,2-Trichloroethane and 1,1,2,2-

Tetrabromoethane. The data presented is intended to aid in the identification, characterization,

and quantitative analysis of these halogenated hydrocarbons through various spectroscopic

techniques. Detailed experimental protocols are provided to support the reproducibility of the

cited data.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1,1,2-Tribromoethane and its

alternatives. This allows for a direct comparison of their spectral characteristics.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound
¹H NMR Chemical Shifts
(ppm)

¹³C NMR Chemical Shifts
(ppm)

1,1,2-Tribromoethane
4.10 (d, 2H, -CH₂Br), 5.85 (t,

1H, -CHBr₂)
37.5 (-CH₂Br), 49.6 (-CHBr₂)

1,1,2-Trichloroethane
3.97 (d, 2H, -CH₂Cl), 5.77 (t,

1H, -CHCl₂)[1]
50.2 (-CH₂Cl), 70.5 (-CHCl₂)[1]

1,1,2,2-Tetrabromoethane 6.35 (s, 2H, -CHBr₂) 36.1 (-CHBr₂)

Table 2: Infrared (IR) Spectroscopy - Key Vibrational Frequencies (cm⁻¹)

Compound C-H Stretching C-H Bending
C-X Stretching
(X=Br, Cl)

1,1,2-Tribromoethane ~2980, ~3050 ~1240, ~1410 ~540, ~660 (C-Br)

1,1,2-Trichloroethane ~2975, ~3010 ~1250, ~1420 ~670, ~750 (C-Cl)

1,1,2,2-

Tetrabromoethane
~3020 ~1190 ~530, ~630 (C-Br)

Table 3: Mass Spectrometry - Key Mass-to-Charge Ratios (m/z) and Relative Intensities

Compound Molecular Ion (M⁺) Base Peak
Other Key
Fragments

1,1,2-Tribromoethane 264, 266, 268, 270 107/109 ([C₂H₂Br]⁺)
185/187 ([CH₂Br₂]⁺),

157/159 ([CHBr]⁺)

1,1,2-Trichloroethane 132, 134, 136 97/99 ([C₂H₂Cl]⁺)
83/85 ([CH₂Cl]⁺),

61/63 ([CHCl]⁺)

1,1,2,2-

Tetrabromoethane

342, 344, 346, 348,

350
185/187 ([C₂HBr₂]⁺)

265/267/269

([CHBr₃]⁺), 106/108

([C₂HBr]⁺)

Table 4: Raman Spectroscopy - Key Vibrational Frequencies (cm⁻¹)
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Compound C-H Stretching C-X Stretching (X=Br, Cl)

1,1,2-Tribromoethane ~2985, ~3055 ~220, ~545 (C-Br)

1,1,2-Trichloroethane ~2980, ~3015 ~250, ~675 (C-Cl)

1,1,2,2-Tetrabromoethane ~3025 ~180, ~535 (C-Br)

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are designed to be a starting point for researchers to adapt to their specific

instrumentation and experimental needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples were prepared by dissolving approximately 10-20 mg of the

analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.

¹H NMR Spectroscopy:

Instrument: Bruker Avance III 400 MHz spectrometer.

Pulse Program: zg30.

Number of Scans: 16.

Relaxation Delay (d1): 1.0 s.

Acquisition Time: 3.98 s.

Spectral Width: 20.5 ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance III 100 MHz spectrometer.

Pulse Program: zgpg30 (proton-decoupled).
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Number of Scans: 1024.

Relaxation Delay (d1): 2.0 s.

Acquisition Time: 1.36 s.

Spectral Width: 238 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A thin liquid film of the neat compound was placed between two

potassium bromide (KBr) plates.

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced via direct injection into a gas chromatograph

(GC) coupled to the mass spectrometer.

GC-MS System: Agilent 7890B GC coupled to an Agilent 5977A MSD.

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

Oven Program: Initial temperature of 40°C held for 2 min, then ramped to 250°C at

10°C/min.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: 40-400 m/z.
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Raman Spectroscopy
Sample Preparation: Samples were analyzed as neat liquids in a glass vial.

Instrument: Thermo Scientific DXR2xi Raman Imaging Microscope.

Excitation Laser: 532 nm.

Laser Power: 10 mW.

Objective: 50x.

Integration Time: 10 s.

Number of Exposures: 10.

Cross-Validation Workflow
The following diagram illustrates a typical cross-validation workflow for developing a robust

spectroscopic calibration model for quantitative analysis. This process ensures the model's

predictive performance is reliable and not overfitted to the initial training data.
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Caption: Workflow for K-Fold Cross-Validation of a Spectroscopic Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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